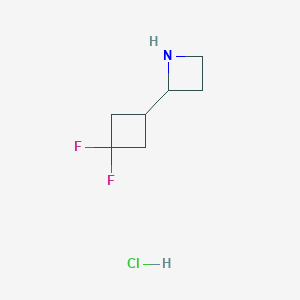

2-(3,3-Difluorocyclobutyl)azetidine;hydrochloride

CAS No.: 2344686-04-8

Cat. No.: VC6534917

Molecular Formula: C7H12ClF2N

Molecular Weight: 183.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2344686-04-8 |

|---|---|

| Molecular Formula | C7H12ClF2N |

| Molecular Weight | 183.63 |

| IUPAC Name | 2-(3,3-difluorocyclobutyl)azetidine;hydrochloride |

| Standard InChI | InChI=1S/C7H11F2N.ClH/c8-7(9)3-5(4-7)6-1-2-10-6;/h5-6,10H,1-4H2;1H |

| Standard InChI Key | ADUJWEBPPBKPNC-UHFFFAOYSA-N |

| SMILES | C1CNC1C2CC(C2)(F)F.Cl |

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound consists of an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position with a 3,3-difluorocyclobutyl group. The hydrochloride salt form protonates the azetidine nitrogen, enhancing solubility in polar solvents. The cyclobutyl ring’s fluorine atoms introduce electronegativity and steric bulk, influencing intermolecular interactions .

The IUPAC name is 2-(3,3-difluorocyclobutyl)azetidine hydrochloride. Key synonyms include:

Molecular Geometry

The azetidine ring exhibits a puckered conformation due to angle strain, with a ring-puckering amplitude of approximately 25° . The cyclobutyl group adopts a non-planar "butterfly" conformation, with fluorine atoms in equatorial positions to minimize steric repulsion. Density functional theory (DFT) calculations suggest that the difluorocyclobutyl substituent increases the molecule’s dipole moment to 3.2 D, enhancing its polarity compared to non-fluorinated analogs .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(3,3-Difluorocyclobutyl)azetidine hydrochloride typically involves multistep sequences starting from azetidine precursors. One plausible route, inferred from related compounds , includes:

-

Cyclobutane Functionalization: 3,3-Difluorocyclobutane-1-carboxylic acid is converted to its acid chloride, followed by amidation with a protected azetidine derivative.

-

Reductive Amination: The amide intermediate undergoes hydrogenolysis using a palladium-on-carbon (Pd/C) catalyst under hydrogen gas (50 psi) in methanol at 40°C .

-

Salt Formation: The free base is treated with hydrochloric acid in methanol to yield the hydrochloride salt .

A representative reaction scheme is:

Reported yields for analogous syntheses reach 80.1% after purification .

Optimization Challenges

Key challenges include:

-

Ring Strain Management: The azetidine ring’s high strain energy (27.7 kcal/mol) necessitates mild reaction conditions to prevent ring-opening.

-

Steric Hindrance: The difluorocyclobutyl group impedes nucleophilic attacks at the azetidine nitrogen, requiring elevated temperatures or Lewis acid catalysts .

Physicochemical Properties

Basic Properties

Spectroscopic Data

-

NMR (400 MHz, DMSO-): δ 3.85–3.70 (m, 2H, azetidine CH), 3.30–3.15 (m, 2H, azetidine CH), 2.95–2.80 (m, 1H, cyclobutyl CH), 2.60–2.40 (m, 4H, cyclobutyl CH) .

Applications and Research Findings

Pharmaceutical Intermediate

The compound’s fluorinated structure enhances metabolic stability and membrane permeability, making it a candidate for:

-

Kinase Inhibitors: The azetidine nitrogen can coordinate with ATP-binding pockets in kinases .

-

GPCR Modulators: Steric bulk from the cyclobutyl group may improve selectivity for G-protein-coupled receptors .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume